6-Fluoronicotinamide

Catalog No.
S665949
CAS No.
369-50-6
M.F
C6H5FN2O
M. Wt
140.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoronicotinamide

CAS Number

369-50-6

Product Name

6-Fluoronicotinamide

IUPAC Name

6-fluoropyridine-3-carboxamide

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)

InChI Key

PGBXHSHENWASTH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)N)F

Canonical SMILES

C1=CC(=NC=C1C(=O)N)F

Enzyme Inhibition:

6-Fluoronicotinamide (6-FNA) primarily functions as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) []. PARP plays a crucial role in various cellular processes, including DNA repair, replication, and cell death regulation. By inhibiting PARP, 6-FNA can induce cell death in cancer cells that rely heavily on PARP for DNA repair mechanisms [, ]. This property makes 6-FNA a potential therapeutic agent in cancer treatment, particularly for PARP inhibitor-sensitive tumors.

Investigation of Cellular Processes:

Beyond its role in cancer research, 6-FNA is also a valuable tool for investigating various cellular processes regulated by PARP activity. Researchers can utilize 6-FNA to study the impact of PARP inhibition on DNA damage response, cell cycle progression, and other cellular functions [, ]. This allows for a deeper understanding of PARP's role in maintaining cellular homeostasis and identifying potential therapeutic targets for various diseases.

6-Fluoronicotinamide is an organic compound with the molecular formula C₆H₅FN₂O. It is a derivative of nicotinamide, characterized by the presence of a fluorine atom at the sixth position of the pyridine ring. This modification enhances its chemical stability and biological activity compared to its non-fluorinated counterpart. The compound is primarily studied for its role as a histone deacetylase 6 inhibitor, which has implications in various therapeutic applications, particularly in cancer treatment and metabolic disorders .

The specific mechanism of action of 6-FNA depends on the context of its application. Here are two potential areas of interest:

  • Inhibitor of enzymes: Studies suggest 6-FNA might act as an inhibitor for certain enzymes, potentially impacting biological processes. However, further research is needed to define its specific targets and effects.
  • Ligand for protein binding: The structure of 6-FNA allows it to potentially bind to specific proteins. This binding could influence protein function or act as a marker for certain biological processes, although detailed mechanisms require further investigation [].

  • Oxidation: It can be oxidized to form 6-fluoronicotinic acid using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction reactions can convert it to various amines or related reduced forms using agents such as palladium on carbon or lithium aluminum hydride.
  • Substitution: The fluorine atom can be substituted with other nucleophiles, leading to different derivatives .

Major Products from Reactions

  • Oxidation: 6-fluoronicotinic acid
  • Reduction: 6-fluoro-3-pyridinecarboxamide
  • Substitution: Various substituted nicotinamide derivatives

6-Fluoronicotinamide exhibits significant biological activity primarily through its role as an inhibitor of histone deacetylase 6. This inhibition affects various cellular processes, including cell growth, differentiation, and metabolism. The compound also interacts with nicotinamide adenine dinucleotide-dependent dehydrogenases, influencing redox reactions crucial for cellular metabolism . Its potential therapeutic applications include:

  • Treatment of heart diseases
  • Cancer therapy
  • Modulation of oxidative stress responses.

The synthesis of 6-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. Common methods include:

  • Fluorination Agents: Use of Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Reaction Conditions: The reaction is usually conducted in organic solvents like acetonitrile at room temperature or slightly elevated temperatures.

For industrial production, large-scale fluorination processes are optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

6-Fluoronicotinamide has various applications in scientific research and industry:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting histone deacetylases.
  • Biochemical Research: Investigating its role in cellular metabolism and oxidative stress responses.
  • Material Science: Used in synthesizing advanced materials with specific electronic properties .

Research indicates that 6-fluoronicotinamide interacts with several molecular targets, particularly enzymes involved in NAD biosynthesis. By inhibiting NAD synthetase, it prevents the conversion of desamido-NAD to NAD, leading to an accumulation of desamido-NAD in tissues like the liver. This disruption can significantly impact cellular processes reliant on NAD as a cofactor .

Several compounds share structural similarities with 6-fluoronicotinamide:

Compound NameStructural FeaturesUnique Properties
5-FluoronicotinamideFluorine at the fifth positionDifferent positional substitution affects reactivity
FluoropicolinamideFluorine on the picolinamide structureDistinct chemical properties due to structural differences
NicotinamideParent compound without fluorine substitutionLacks enhanced stability and reactivity
5-Bromo-6-fluoronicotinamideBromine at the fifth position along with fluorineUnique combination of halogens enhances binding affinity

Uniqueness of 6-Fluoronicotinamide

The unique substitution pattern of 6-fluoronicotinamide imparts distinct chemical and biological properties that differentiate it from other derivatives. Its specific fluorination enhances stability and reactivity, making it a valuable compound for therapeutic development and biochemical research.

6-Fluoronicotinamide possesses well-defined chemical identifiers that enable precise computational modeling and database searches. The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized formats for chemical structure communication [1].

The compound's InChI representation is InChI=1S/C6H5FN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10), which encodes the complete molecular structure including connectivity and stereochemistry information [1]. The corresponding InChI Key, PGBXHSHENWASTR-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications [1].

The SMILES notation C1=CC(=NC=C1C(=O)N)F provides a linear representation of the molecular structure, indicating the pyridine ring with fluorine substitution at position 6 and the carboxamide functional group at position 3 [1]. The canonical SMILES representation NC(=O)C1=CN=C(F)C=C1 offers an alternative format commonly used in chemical databases and computational chemistry software [1].

These standardized representations facilitate computational studies by providing unambiguous structural information for quantum mechanical calculations and molecular modeling applications. The consistency between different representation formats ensures reproducibility in computational chemistry investigations of 6-Fluoronicotinamide [2].

Conformational Analysis and Molecular Geometry

Conformational analysis of 6-Fluoronicotinamide reveals important structural features that influence its chemical and biological properties. The fluorine substitution at the 6-position of the pyridine ring significantly affects the molecular geometry and conformational preferences compared to the non-fluorinated nicotinamide [3] [4].

Computational studies using density functional theory methods indicate that the presence of the fluorine atom induces non-planarity in the molecule, with the carboxamide group exhibiting a torsional angle relative to the pyridine ring plane [4]. This conformational behavior is consistent with observations in related fluorinated aromatic amides, where fluorine substitution promotes deviation from planarity due to steric and electronic effects [4].

The molecular geometry of 6-Fluoronicotinamide can be characterized by several key parameters. The heavy atom count is 10, with the molecular framework consisting of a pyridine ring system substituted with fluorine and carboxamide functional groups [1]. The compound exhibits one rotatable bond, corresponding to the rotation around the carbon-carbon bond connecting the carboxamide group to the pyridine ring [1].

Conformational energy calculations reveal that the molecule adopts a preferred conformation where the carboxamide group is positioned to minimize steric interactions while maintaining favorable electronic interactions [3] [5]. The fluorine atom's high electronegativity influences the electron density distribution throughout the molecule, affecting both the conformational preferences and the overall molecular geometry [5].

The conformational analysis is particularly relevant for understanding the compound's interaction with biological targets and its reactivity in chemical transformations. The non-planar geometry induced by fluorine substitution may enhance binding selectivity to specific protein targets compared to planar aromatic systems [4].

Electronic Structure Calculations

Electronic structure calculations of 6-Fluoronicotinamide provide detailed insights into the molecular orbitals, electron density distribution, and chemical reactivity. Density functional theory calculations using various functionals and basis sets have been employed to characterize the electronic properties of this fluorinated heterocyclic compound [6] [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's chemical reactivity and electronic properties. Calculations indicate that the fluorine substitution significantly affects the orbital energies compared to the parent nicotinamide molecule [8]. The electron-withdrawing nature of fluorine lowers the energy of both occupied and unoccupied orbitals, influencing the compound's nucleophilic and electrophilic reactivity [8].

Time-dependent density functional theory calculations have been used to predict the ultraviolet-visible absorption spectrum of 6-Fluoronicotinamide [6]. These calculations reveal electronic transitions involving the pyridine ring π-system and the carboxamide functional group, with the fluorine substitution causing shifts in the absorption wavelengths compared to non-fluorinated analogs [6].

The electronic structure calculations also provide information about the charge distribution within the molecule. The fluorine atom carries a significant partial negative charge, while the carbon atoms adjacent to fluorine exhibit partial positive charges [9] [8]. This charge distribution affects the molecule's dipole moment and its interactions with solvents and biological targets [8].

Molecular electrostatic potential calculations reveal regions of positive and negative electrostatic potential on the molecular surface, which are important for understanding intermolecular interactions and binding affinity to receptor sites [8]. The fluorine substitution creates a region of high negative electrostatic potential, which can participate in favorable interactions with positively charged residues in protein binding sites [8].

Predicted Collision Cross Section Data

Collision cross section data for 6-Fluoronicotinamide provides valuable information for mass spectrometry-based identification and analysis. The collision cross section represents the effective area of interaction between the ionized molecule and buffer gas molecules in ion mobility spectrometry experiments [10] [11] [12].

Predicted collision cross section values have been calculated for various adduct forms of 6-Fluoronicotinamide using computational models that correlate molecular structure with experimentally observed cross sections [11]. For the protonated molecular ion [M+H]+, the predicted collision cross section is approximately 119.4 Ų, while the sodium adduct [M+Na]+ exhibits a larger cross section of 130.8 Ų [10].

The collision cross section values vary depending on the ionization mode and adduct formation. Negative ion mode analysis shows that the deprotonated molecule [M-H]- has a predicted cross section of 120.1 Ų, similar to the protonated form [10]. Larger adducts such as the acetate adduct [M+CH3COO]- exhibit significantly increased cross sections of 165.2 Ų due to the additional molecular volume [10].

These collision cross section predictions are based on computational models that consider molecular size, shape, and charge distribution [11] [12]. The accuracy of these predictions depends on the quality of the training data and the similarity of the target molecule to compounds in the calibration set [11]. For 6-Fluoronicotinamide, the predicted values are consistent with experimental observations for similar fluorinated pyridine derivatives [11].

The collision cross section data serves multiple purposes in analytical chemistry applications. It provides an additional dimension of separation in ion mobility mass spectrometry experiments, enabling improved identification confidence when combined with mass-to-charge ratio and retention time data [12]. The values also support structural confirmation and can help distinguish between isomeric compounds that have identical molecular formulas but different three-dimensional structures [13] [12].

XLogP3

1.5

Other CAS

369-50-6

Wikipedia

6-Fluoronicotinamide

Dates

Last modified: 08-15-2023

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